molecular formula C12H14N2O2 B13506642 methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate

methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate

Cat. No.: B13506642
M. Wt: 218.25 g/mol
InChI Key: VHVKZYNFOTZHLG-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The aminoethyl group may enhance binding affinity to specific targets, influencing biological pathways such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is unique due to the presence of both the aminoethyl group and the carboxylate ester group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4-5,13H2,1H3

InChI Key

VHVKZYNFOTZHLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CCN

Origin of Product

United States

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